molecular formula C7H12Cl2N2O2 B2756136 [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride CAS No. 2344685-18-1

[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride

Cat. No. B2756136
CAS RN: 2344685-18-1
M. Wt: 227.09
InChI Key: DTLLIXRJIGMDTN-UHFFFAOYSA-N
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Description

“[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride” is a chemical compound with the molecular formula C7H10N2O2.2ClH . It is a derivative of azetidine, a four-membered ring with nitrogen as one of the members, and oxazole, a five-membered ring containing an oxygen and a nitrogen .


Molecular Structure Analysis

The molecular structure of “[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride” consists of an azetidine ring attached to an oxazole ring via a methylene bridge . The azetidine ring is a four-membered ring with one nitrogen atom, while the oxazole ring is a five-membered ring with one oxygen and one nitrogen atom . The compound also includes two chloride ions, as indicated by the “dihydrochloride” in its name .


Physical And Chemical Properties Analysis

“[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride” is a powder at room temperature . It has a molecular weight of 227.09 . The InChI code for this compound is 1S/C7H10N2O2.2ClH/c10-3-6-7(11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H .

Scientific Research Applications

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

[5-(azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.2ClH/c10-3-6-7(11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLLIXRJIGMDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(N=CO2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride

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